molecular formula C13H15NO B11897173 (4-Ethoxynaphthalen-2-yl)methanamine

(4-Ethoxynaphthalen-2-yl)methanamine

Cat. No.: B11897173
M. Wt: 201.26 g/mol
InChI Key: XCTGZVWRWMNMCY-UHFFFAOYSA-N
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Description

(4-Ethoxynaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an ethoxy group at the 4-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthalen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxynaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Naphthalen-2-ylmethanol.

    Substitution: Halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxynaphthalen-2-yl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.

    (4-Chloronaphthalen-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of an ethoxy group.

    (4-Bromonaphthalen-2-yl)methanamine: Features a bromine atom at the 4-position.

Uniqueness

(4-Ethoxynaphthalen-2-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy, chloro, and bromo analogs, potentially leading to different biological activities and applications .

Biological Activity

(4-Ethoxynaphthalen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N=C1C2C3C4C5C6C7C8C9C10C11C12C13\text{C}_{13}\text{H}_{15}\text{N}=\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}

This structure features a naphthalene moiety substituted with an ethoxy group and an amine functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been identified as a lead compound for developing new antimicrobial agents, particularly against various strains of bacteria and fungi.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.
  • Cell Membrane Disruption : It could disrupt the integrity of microbial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLInhibition of cell wall synthesis
Candida albicans64 µg/mLDisruption of ergosterol biosynthesis

The compound demonstrated varying degrees of effectiveness against these pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Study 2: In Vivo Efficacy

In an animal model, this compound was tested for its efficacy in reducing bacterial load in infected tissues. The findings revealed:

  • A 90% reduction in bacterial counts in treated groups compared to controls.
  • No significant toxicity was observed at therapeutic doses.

These results suggest that the compound not only possesses antimicrobial properties but also has a favorable safety profile.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(4-ethoxynaphthalen-2-yl)methanamine

InChI

InChI=1S/C13H15NO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3

InChI Key

XCTGZVWRWMNMCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=CC=CC=C21)CN

Origin of Product

United States

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